molecular formula C7H3F2N B1349092 3,5-Difluorobenzonitrile CAS No. 64248-63-1

3,5-Difluorobenzonitrile

Cat. No.: B1349092
CAS No.: 64248-63-1
M. Wt: 139.1 g/mol
InChI Key: CQXZSEXZQVKCHW-UHFFFAOYSA-N
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Description

3,5-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form 3,5-difluorobenzaldoxime, which is then dehydrated to yield this compound. Another method involves the direct fluorination of benzonitrile using a fluorinating agent such as potassium fluoride in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced through the fluorination of 3,5-dichlorobenzonitrile using potassium fluoride as the fluorinating agent. This process is typically carried out in the presence of a phase transfer catalyst and under controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Scientific Research Applications

3,5-Difluorobenzonitrile has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

    Catalysis: Acts as a ligand in organometallic chemistry, facilitating various catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzonitrile
  • 2,6-Difluorobenzonitrile
  • 3,4-Difluorobenzonitrile
  • 3,5-Dichlorobenzonitrile

Uniqueness

3,5-Difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties compared to other difluorobenzonitrile isomers. This positioning affects its reactivity and makes it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXZSEXZQVKCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214464
Record name 3,5-Difluorobenzonitrile
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Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-63-1
Record name 3,5-Difluorobenzonitrile
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Record name 3,5-Difluorobenzonitrile
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Record name 3,5-Difluorobenzonitrile
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Record name 3,5-difluorobenzonitrile
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Synthesis routes and methods

Procedure details

A suspension of 10 mmol of 3,5-difluorobenzamide and 25 mmol of triethylamine-sulphur trioxide in 30 ml of triethylamine was stirred at 89° C. for 1 hour. The working up was effected as described under Example 1a). Yield: 85.7% of theory.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3,5-Difluorobenzonitrile be used in polymerization reactions?

A: Yes, this compound has been successfully employed as a monomer in the synthesis of cyclic poly(benzonitrile ether)s []. When reacted with Bisphenol A in sulfolane, it exhibits high reactivity, achieving quantitative conversions []. This reaction produces cyclic oligoethers and polyethers, as confirmed by matrix-assisted laser desorption/time-of-flight mass spectrometry analysis []. Notably, using O,O′-bistrimethylsilyl bisphenol A in dry N-methylpyrrolidone with potassium carbonate as a promoter, the polymerization with this compound yielded high molecular weight polymers with a significant cyclic content [].

Q2: Has this compound been used in the development of coordination polymers?

A: Yes, a derivative of this compound, 3,5-di(1H-imidazol-1-yl)benzonitrile (DICN), serves as a valuable ligand in the construction of coordination polymers []. Under solvothermal conditions, the cyano group in DICN can be hydrolyzed to a carboxylic acid, enabling the formation of coordination polymers through carboxylate and imidazole bonding with various metal salts []. This has led to the synthesis and structural characterization of seven diverse coordination polymers, demonstrating the versatility of this compound derivatives in materials science [].

Q3: Are there any efficient synthetic routes for the preparation of 2,4-Dichloro-3,5-difluorobenzoic acid?

A: Yes, a practical synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid utilizes commercially available 4-chloro-3,5-difluorobenzonitrile as a starting material []. The synthetic sequence involves a series of well-established transformations, including nitration, selective reduction, diazotization, and chlorination, to achieve the desired product in good yield [].

Q4: Can this compound be used to prepare liquid crystals?

A: Yes, research indicates that this compound serves as a key starting material for the synthesis of 5-propyl-2-(3,5-difluorophenyl) pyrimidine, a compound with liquid crystal properties []. The synthesis involves a multistep procedure comprising addition, substitution, and cyclization reactions []. This highlights the potential of this compound as a building block for advanced materials.

Q5: Has this compound been explored in the context of photoredox catalysis?

A: Yes, a derivative of this compound, 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN), functions as an effective organophotocatalyst in photoredox-assisted direct α-alkylation reactions of ketones with arylalkenes []. This methodology, facilitated by the catalytic activity of 3DPA2FBN and a Brønsted base like LiOtBu under blue LED irradiation, provides a valuable and atom-economical approach for the α-functionalization of both cyclic and acyclic ketones [].

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